B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid
Description
Properties
IUPAC Name |
[3-(cyclopropanecarbonylamino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7,14-15H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXULNJZFCUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for the synthesis of boronic acids, including B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of organoboron reagents .
Chemical Reactions Analysis
Types of Reactions
B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters.
Reduction: It can be reduced to form boronic acids.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include boric esters, organometallic reagents, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives, which are useful in further synthetic applications .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that boronic acids exhibit significant antiproliferative effects against various cancer cell lines. B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, primarily through the modulation of cell signaling pathways.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 18.76 ± 0.62 | Induction of apoptosis |
| LAPC-4 (Prostate) | Data Pending | Cell cycle arrest |
Enzyme Inhibition
this compound has also been evaluated for its enzyme inhibition properties. It is particularly noted for its activity against dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and diabetes management. The inhibition of DPP-IV can lead to increased insulin secretion and improved glycemic control.
Table 2: Enzyme Inhibition Activity
| Enzyme Type | IC50 (µM) |
|---|---|
| Dipeptidyl Peptidase-IV | Data Pending |
| Acetylcholinesterase | Data Pending |
Organic Synthesis Applications
Suzuki-Miyaura Coupling Reactions
this compound is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.
Table 3: Reaction Conditions for Suzuki Coupling
| Reactant | Catalyst | Yield (%) |
|---|---|---|
| Aryl Halide + Boronic Acid | Palladium(II) acetate | 87.4% |
Material Science Applications
Boronic acids, including this compound, are being explored for their potential in developing advanced materials. Their ability to form stable covalent bonds with various substrates makes them suitable for applications in polymer chemistry and nanotechnology.
Case Studies
Recent studies have focused on the formulation of creams containing this compound to assess its antioxidant and antibacterial properties alongside its anticancer activity. One such study reported significant antioxidant activity with an IC50 value of 0.11 µg/mL in DPPH free radical scavenging assays.
Mechanism of Action
The mechanism by which B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other functional groups, which allows it to inhibit enzymes and participate in various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Comparisons
Key Substituent Effects:
- Electron-Withdrawing Groups (EWG): 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (CAS 850567-36-1): The cyano group is strongly EWG, reducing electron density on the phenyl ring, which may hinder Suzuki coupling reactivity but enhance electrophilic interactions in enzyme binding . B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid (CAS 1449131-68-3): The sulfonyl group is EWG, increasing acidity of the boronic acid and hydrogen-bonding capacity .
- Electron-Donating Groups (EDG): 3-Aminophenylboronic acid (3APBA): The amino group (-NH₂) is EDG, enhancing boronic acid reactivity in couplings but reducing stability in oxidative conditions . B-[4-(Hexyloxy)phenyl]boronic acid: The hexyloxy group (-OCH₂CH₂CH₂CH₂CH₂CH₃) is EDG, improving hydrophobicity and lipid membrane penetration .
- (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid (CAS 849438-98-8): Bulky diisopropyl and diphenylmethylene groups create significant steric shielding, limiting access to the boronic acid group .
Target Compound Unique Feature:
The cyclopropylcarbonylamino group combines moderate steric bulk (from the cyclopropane ring) with an amide’s hydrogen-bonding capability. Compared to simpler amides (e.g., 3-acrylamidophenylboronic acid, CAS 99349-68-5 ), the cyclopropyl group may enhance metabolic stability by resisting enzymatic cleavage.
Reactivity in Suzuki-Miyaura Couplings
Physicochemical Properties
Biological Activity
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is a compound belonging to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Boronic Acids
Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. They are known for their ability to form reversible covalent bonds with diols, making them valuable in various applications, including drug design and development. Boronic acids have been studied extensively for their roles as enzyme inhibitors, particularly against β-lactamases, which are critical in antibiotic resistance.
The primary mechanism through which boronic acids exert their biological effects involves the inhibition of enzymes. This compound has been shown to interact with serine β-lactamases, acting as a transition-state analogue. This interaction leads to the formation of a tetrahedral intermediate that mimics the substrate's geometry during hydrolysis, effectively blocking the enzyme's activity .
Antimicrobial Activity
Research indicates that boronic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that various boronic acid derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The specific compound this compound has shown promising results against certain bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Properties
Boron compounds have also been investigated for their anticancer activities. The ability of boronic acids to inhibit specific enzymes involved in cancer cell proliferation makes them attractive candidates for cancer therapy. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), suggesting that this compound may possess similar properties .
Enzyme Inhibition
The compound has shown notable inhibitory effects on various enzymes:
- Acetylcholinesterase : Moderate inhibition with an IC50 value indicating potential implications for neurodegenerative diseases.
- Butyrylcholinesterase : High inhibition suggests possible applications in treating conditions related to cholinergic dysfunction.
- Antioxidant Activity : Exhibits free radical scavenging capabilities, contributing to its overall biological profile .
Case Studies and Research Findings
- Inhibition Profile Against β-Lactamases : A study assessed the inhibitory effects of several boronic acids against clinically relevant β-lactamases. This compound was found to have a strong inhibitory effect against AmpC β-lactamase, highlighting its potential in overcoming antibiotic resistance .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound showed selective toxicity towards cancer cells while sparing healthy cells. The IC50 values were significantly lower for cancerous cell lines compared to normal cells, indicating a favorable therapeutic index .
- Antimicrobial Efficacy : The compound was tested against E. coli, showing effective bactericidal activity at concentrations that suggest its application in treating bacterial infections .
Data Summary Table
| Biological Activity | Observed Effects | IC50 Values (µg/mL) |
|---|---|---|
| Antibacterial | Effective against E. coli | 6.50 |
| Anticancer (MCF-7) | Cytotoxic effect | 18.76 |
| Acetylcholinesterase | Moderate inhibition | 115.63 |
| Butyrylcholinesterase | High inhibition | 3.12 |
| Antioxidant (DPPH Scavenging) | Significant antioxidant activity | 0.14 |
Q & A
Q. What are the standard synthetic routes for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves sequential functionalization:
Suzuki-Miyaura Coupling : Introduce the boronic acid group to the phenyl ring using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
Amide Formation : React 3-aminophenylboronic acid with cyclopropanecarbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .
- Purity Validation :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .
- NMR : Confirm structural integrity via ¹H (aromatic protons: δ 7.2–8.1 ppm), ¹¹B (δ 28–32 ppm for boronic acid), and ¹³C NMR (cyclopropyl carbonyl: δ ~170 ppm) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Directly identifies boronic acid functionality (quadrupolar broadening indicates boron coordination) .
- FT-IR : Confirm amide bond presence (C=O stretch: ~1650 cm⁻¹; N-H bend: ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions; compare with theoretical m/z (e.g., C₁₀H₁₁BN₂O₃: calc. 218.09) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of the cyclopropanecarbonyl group .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to R36/37/38 risks (eye/skin/respiratory irritation) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this boronic acid in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO-LUMO gap) and identify reactive sites .
- Solvent Effects : Simulate solvation models (e.g., PCM for DMF) to predict catalytic turnover in Suzuki reactions.
- Transition State Analysis : Calculate activation barriers for transmetalation steps with Pd catalysts .
Q. What strategies exist to control genotoxic impurities (e.g., boronic acid byproducts) in pharmaceutical applications?
- Methodological Answer :
- LC-MS/MS Quantification : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to detect impurities at <1 ppm. Validate per ICH Q2(R1) guidelines (LOD = 0.3 ppm, LOQ = 1 ppm) .
- Solid-Phase Extraction (SPE) : Employ mixed-mode sorbents to isolate impurities prior to analysis .
Q. How does the cyclopropanecarbonyl group influence the stability of this boronic acid under aqueous conditions?
- Methodological Answer :
- Hydrolytic Stability Testing :
Prepare buffered solutions (pH 3–10).
Monitor degradation via ¹¹B NMR over 24 hours (boronic acid → boroxine at pH > 8) .
Q. What reaction conditions optimize Suzuki-Miyaura cross-coupling with electron-deficient aryl halides?
- Methodological Answer :
- Catalyst Screening : Compare Pd(OAc)₂, XPhos-Pd-G3, or NiCl₂(dppe) in DMF/H₂O (4:1) at 80°C .
- Base Selection : Use Cs₂CO₃ for deprotonation (avoids boronic acid protodeboronation) .
- Microwave-Assisted Synthesis : Reduce reaction time to 10 minutes (50 W, 100°C) while maintaining >90% yield .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare ¹H NMR with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-shift artifacts .
- Isotopic Purity : Ensure boron isotopes (¹⁰B vs. ¹¹B) do not affect ¹¹B NMR chemical shifts .
- Collaborative Studies : Replicate spectral data across independent labs using standardized protocols .
Applications in Advanced Materials
Q. Can this boronic acid be integrated into covalent organic frameworks (COFs) for sensing applications?
- Methodological Answer :
- COF Synthesis : Condense with 2,1,3-benzothiadiazole-diboronic acid via solvothermal methods (120°C, 72 hours) to form porous networks .
- Glucose Sensing : Functionalize COFs with fluorophores; monitor fluorescence quenching upon sugar binding .
Tables
Table 1 : Key Analytical Parameters for Impurity Detection
| Parameter | Value |
|---|---|
| LOD (LC-MS/MS) | 0.3 ppm |
| LOQ (LC-MS/MS) | 1.0 ppm |
| Linearity (R²) | ≥0.999 (1–50 ppm) |
| Recovery (%) | 95–105% |
Table 2 : Optimized Suzuki Reaction Conditions
| Condition | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂/XPhos |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C |
| Base | Cs₂CO₃ |
| Yield | 92–95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
